molecular formula C21H21FN2O4 B4720183 N-[(2H-1,3-BENZODIOXOL-5-YL)METHYL]-1-(3-FLUOROBENZOYL)PIPERIDINE-4-CARBOXAMIDE

N-[(2H-1,3-BENZODIOXOL-5-YL)METHYL]-1-(3-FLUOROBENZOYL)PIPERIDINE-4-CARBOXAMIDE

Cat. No.: B4720183
M. Wt: 384.4 g/mol
InChI Key: FZNGPZOREHUZKU-UHFFFAOYSA-N
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Description

N-[(2H-1,3-Benzodioxol-5-yl)methyl]-1-(3-fluorobenzoyl)piperidine-4-carboxamide is a complex organic compound with a unique structure that combines a benzodioxole ring, a fluorobenzoyl group, and a piperidine carboxamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(2H-1,3-benzodioxol-5-yl)methyl]-1-(3-fluorobenzoyl)piperidine-4-carboxamide typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes:

    Formation of the Benzodioxole Ring: The benzodioxole ring can be synthesized through the cyclization of catechol derivatives with formaldehyde.

    Introduction of the Fluorobenzoyl Group: The fluorobenzoyl group is introduced via Friedel-Crafts acylation using 3-fluorobenzoyl chloride and an appropriate catalyst.

    Piperidine Carboxamide Formation: The piperidine ring is synthesized through a series of reactions involving piperidine derivatives and carboxylic acid derivatives.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of high-efficiency catalysts, controlled reaction conditions, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

N-[(2H-1,3-benzodioxol-5-yl)methyl]-1-(3-fluorobenzoyl)piperidine-4-carboxamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic and electrophilic substitution reactions can occur, particularly at the benzodioxole and fluorobenzoyl moieties.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenating agents like N-bromosuccinimide for electrophilic substitution.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

N-[(2H-1,3-benzodioxol-5-yl)methyl]-1-(3-fluorobenzoyl)piperidine-4-carboxamide has several scientific research applications:

    Medicinal Chemistry: It is investigated for its potential as a therapeutic agent due to its unique structural features.

    Pharmacology: Studies focus on its interaction with biological targets, including receptors and enzymes.

    Chemical Biology: The compound is used as a probe to study biological pathways and mechanisms.

    Industrial Applications: It may serve as an intermediate in the synthesis of more complex molecules with pharmaceutical relevance.

Mechanism of Action

The mechanism of action of N-[(2H-1,3-benzodioxol-5-yl)methyl]-1-(3-fluorobenzoyl)piperidine-4-carboxamide involves its interaction with specific molecular targets. These targets may include:

    Receptors: Binding to specific receptors to modulate their activity.

    Enzymes: Inhibition or activation of enzymes involved in metabolic pathways.

    Pathways: Modulation of signaling pathways that regulate cellular functions.

Comparison with Similar Compounds

Similar Compounds

  • N-[(2H-1,3-Benzodioxol-5-yl)methyl]-1-benzoylpiperidine-4-carboxamide
  • N-[(2H-1,3-Benzodioxol-5-yl)methyl]-1-(4-fluorobenzoyl)piperidine-4-carboxamide
  • N-[(2H-1,3-Benzodioxol-5-yl)methyl]-1-(3-chlorobenzoyl)piperidine-4-carboxamide

Uniqueness

N-[(2H-1,3-benzodioxol-5-yl)methyl]-1-(3-fluorobenzoyl)piperidine-4-carboxamide is unique due to the presence of the fluorobenzoyl group, which imparts distinct physicochemical properties and biological activity compared to its analogs. The fluorine atom can enhance binding affinity to biological targets and improve metabolic stability.

Properties

IUPAC Name

N-(1,3-benzodioxol-5-ylmethyl)-1-(3-fluorobenzoyl)piperidine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H21FN2O4/c22-17-3-1-2-16(11-17)21(26)24-8-6-15(7-9-24)20(25)23-12-14-4-5-18-19(10-14)28-13-27-18/h1-5,10-11,15H,6-9,12-13H2,(H,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FZNGPZOREHUZKU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1C(=O)NCC2=CC3=C(C=C2)OCO3)C(=O)C4=CC(=CC=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H21FN2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

384.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-[(2H-1,3-BENZODIOXOL-5-YL)METHYL]-1-(3-FLUOROBENZOYL)PIPERIDINE-4-CARBOXAMIDE
Reactant of Route 2
Reactant of Route 2
N-[(2H-1,3-BENZODIOXOL-5-YL)METHYL]-1-(3-FLUOROBENZOYL)PIPERIDINE-4-CARBOXAMIDE
Reactant of Route 3
Reactant of Route 3
N-[(2H-1,3-BENZODIOXOL-5-YL)METHYL]-1-(3-FLUOROBENZOYL)PIPERIDINE-4-CARBOXAMIDE
Reactant of Route 4
Reactant of Route 4
N-[(2H-1,3-BENZODIOXOL-5-YL)METHYL]-1-(3-FLUOROBENZOYL)PIPERIDINE-4-CARBOXAMIDE
Reactant of Route 5
Reactant of Route 5
N-[(2H-1,3-BENZODIOXOL-5-YL)METHYL]-1-(3-FLUOROBENZOYL)PIPERIDINE-4-CARBOXAMIDE
Reactant of Route 6
N-[(2H-1,3-BENZODIOXOL-5-YL)METHYL]-1-(3-FLUOROBENZOYL)PIPERIDINE-4-CARBOXAMIDE

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